molecular formula C12H13ClN2O2 B1458062 tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1609259-26-8

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B1458062
CAS No.: 1609259-26-8
M. Wt: 252.69 g/mol
InChI Key: ODWJSMCAEKFKIS-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[3,2-c]pyridine derivatives .

Scientific Research Applications

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural uniqueness can lead to different reactivity and properties compared to similar compounds .

Properties

IUPAC Name

tert-butyl 4-chloropyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJSMCAEKFKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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